molecular formula C8H5BrN2O2 B3040247 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1782764-21-9

5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B3040247
CAS RN: 1782764-21-9
M. Wt: 241.04
InChI Key: BCJXPEXPYCDXGH-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . It is a solid substance .


Synthesis Analysis

The synthesis of compounds similar to this compound, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of this compound includes a fused bicyclic 5-6 heterocycle, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound have been studied extensively. For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by further bromination .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 241.04 .

Scientific Research Applications

Pharmaceutical Industry and API Synthesis

In the pharmaceutical industry, derivatives of 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid play a crucial role in the synthesis of active pharmaceutical ingredients (APIs). The palladium-catalyzed Suzuki–Miyaura borylation reactions are particularly efficient for preparing various active agents. This method has been used to create dimerization products and derivatives, which show potential as anti-cancer and anti-TB agents (Sanghavi et al., 2022).

Synthesis and Anti-inflammatory Activity

A series of derivatives, including 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides, have been synthesized and pharmacologically tested for their anti-inflammatory and analgesic activity. Among these, 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid was found to be the most active compound (Di Chiacchio et al., 1998).

Ionic Liquid Promoted Synthesis

Ionic liquids, like 1-butyl-3-methylimidazolium bromide, have been used to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines. This method offers good to excellent yields and has the advantage of simple reaction workup and the possibility of reusing the ionic liquid (Shaabani et al., 2006).

Continuous Flow Synthesis

The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid represents a significant advancement. This process was applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a two microreactor, multistep continuous flow process without isolation of intermediates (Herath et al., 2010).

Antifungal Activity

Tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antifungal effects against various Candida species. Among these, certain derivatives showed very strong inhibitory activity, with one compound exhibiting selective activity without in vitro toxicity (Ozdemir et al., 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid prolonged exposure, use caution when handling, and avoid breathing dust or vapor .

properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJXPEXPYCDXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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